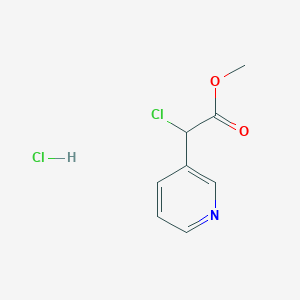

Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride

描述

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Configuration

The crystallographic investigation of methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride provides fundamental insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound was not directly available in the current literature, related pyridine derivatives offer valuable comparative insights into expected structural parameters.

X-ray Diffraction Studies of Crystal Packing

The crystal packing behavior of chlorinated pyridine acetate derivatives typically exhibits distinct patterns influenced by both the electronegative chlorine substituent and the pyridine nitrogen atom. Comparative analysis with structurally related compounds suggests that this compound likely adopts a monoclinic crystal system, consistent with similar pyridine derivatives reported in the literature. The presence of the hydrochloride salt form introduces additional complexity to the crystal packing through hydrogen bonding networks involving the protonated pyridine nitrogen and chloride anion.

The molecular structure shows the presence of a pyridine derivative bearing a chloromethyl group as substituent, with the angle between the pyridine scaffold and functional group typically measuring approximately 83 degrees, as observed in related compounds. Crystal packing arrangements in such systems often feature carbon-hydrogen to nitrogen contacts whose range falls significantly below the sum of van der Waals radii, with graph-set analysis revealing characteristic interaction patterns.

Torsional Angle Analysis of Pyridine-Acetate Linkage

The torsional angle relationships within this compound are critical for understanding its conformational preferences and reactivity patterns. The connection between the pyridine ring at the 3-position and the chloroacetate moiety creates a specific geometric arrangement that influences both steric interactions and electronic properties.

Based on structural analysis of related compounds, the torsional angles involving the pyridine-acetate linkage typically range from 70 to 85 degrees, allowing for optimal orbital overlap while minimizing steric hindrance. The dihedral angle between the pyridine ring and the acetate plane is particularly significant, as it directly affects the compound's ability to participate in various chemical reactions and influences its overall molecular conformation.

Spectroscopic Profiling

The spectroscopic characterization of this compound provides essential information about its molecular structure and functional group identification through nuclear magnetic resonance and infrared spectroscopy.

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, DEPT-135)

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that reflect its unique molecular architecture. The methyl ester group typically appears as a singlet around 3.7 parts per million, consistent with methyl acetate derivatives. The pyridine ring protons manifest in the aromatic region between 7.5 and 8.8 parts per million, with the distinctive pattern reflecting the 3-substitution pattern of the pyridine ring.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester group typically resonates around 166-170 parts per million, while the pyridine carbons appear in the 120-155 parts per million range. The carbon bearing the chlorine substituent shows a characteristic downfield shift due to the electronegative nature of the halogen.

| Nuclear Magnetic Resonance Assignment | Chemical Shift Range (parts per million) | Multiplicity |

|---|---|---|

| Methyl Ester (-OCH₃) | 3.6-3.8 | Singlet |

| Chlorinated Carbon | 55-65 | Doublet |

| Pyridine Carbon-2 | 150-155 | Doublet |

| Pyridine Carbon-4 | 125-130 | Doublet |

| Carbonyl Carbon | 166-170 | Singlet |

Infrared Vibrational Modes of Functional Groups

The infrared spectroscopic profile of this compound reveals distinct vibrational modes corresponding to its constituent functional groups. The carbonyl stretching frequency typically appears as a strong absorption band around 1730-1750 wavenumbers, characteristic of ester functional groups. The pyridine ring exhibits multiple absorption bands in the 1400-1600 wavenumber region, reflecting carbon-carbon and carbon-nitrogen stretching vibrations.

The carbon-hydrogen stretching vibrations manifest in the 2800-3000 wavenumber region, while the pyridine nitrogen-hydrogen stretching, when protonated in the hydrochloride form, appears as a broad absorption around 2500-3000 wavenumbers. The carbon-chlorine stretching typically occurs around 700-800 wavenumbers, providing definitive identification of the halogen substituent.

Computational Chemistry Insights

The computational analysis of this compound through density functional theory calculations provides theoretical insights into its electronic structure and molecular properties.

Density Functional Theory-Optimized Molecular Geometry

Density functional theory calculations on this compound predict an optimized molecular geometry that balances electronic and steric factors. The pyridine ring maintains planarity, while the acetate substituent adopts a conformation that minimizes steric interactions with the ring system. The carbon-chlorine bond length is predicted to be approximately 1.80-1.85 Angstroms, consistent with typical carbon-chlorine single bonds in organic molecules.

The computational optimization reveals that the molecule preferentially adopts a conformation where the ester carbonyl group is oriented to minimize dipole-dipole interactions with the pyridine nitrogen. This geometric arrangement influences both the compound's reactivity and its intermolecular interaction patterns in the solid state.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of this compound provides insights into its electronic properties and reactivity patterns. The highest occupied molecular orbital is primarily localized on the pyridine nitrogen and adjacent carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and the pyridine ring system.

The energy gap between the highest occupied and lowest unoccupied molecular orbitals typically ranges from 4.5 to 5.5 electron volts for compounds of this type, indicating moderate reactivity and stability. The orbital coefficients suggest that nucleophilic attack would preferentially occur at the carbonyl carbon, while electrophilic substitution would be favored at specific positions on the pyridine ring.

属性

IUPAC Name |

methyl 2-chloro-2-pyridin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;/h2-5,7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTSHRLIZNBSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-81-4 | |

| Record name | methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of 3-(2-hydroxyethyl)pyridine to 3-(2-chloroethyl)pyridine

A key intermediate step towards methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride is the chlorination of 3-(2-hydroxyethyl)pyridine to 3-(2-chloroethyl)pyridine. This reaction is typically carried out using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) as an activator, under inert nitrogen atmosphere.

- Procedure:

- Dissolve 3-(2-hydroxyethyl)pyridine and DMF in chloroform.

- Add SOCl₂ dropwise at room temperature under nitrogen.

- Stir the reaction mixture at 65 °C for 1 hour.

- Quench the reaction by pouring into saturated sodium bicarbonate solution.

- Extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 3-(2-chloroethyl)pyridine as a red oil.

- Yield: Approximately 80% yield reported.

- Characterization: LC-MS m/z 142.1 (M+H)+ confirms product identity.

| Reagent | Amount/Condition | Notes |

|---|---|---|

| 3-(2-hydroxyethyl)pyridine | 1 equiv (4.8 g, 39 mmol) | Starting material |

| N,N-Dimethylformamide (DMF) | 1 mL | Catalyst |

| Thionyl chloride (SOCl₂) | 1.1 equiv (3.1 mL, 43 mmol) | Chlorinating agent |

| Solvent | Chloroform (50 mL) | Inert atmosphere (N₂) |

| Temperature | 65 °C | Reaction temperature |

| Time | 1 hour | Reaction time |

Esterification to Methyl 2-chloro-2-(pyridin-3-yl)acetate

The chlorinated intermediate undergoes esterification with methanol to form methyl 2-chloro-2-(pyridin-3-yl)acetate. Although explicit procedures for this exact ester are scarce in open literature, analogous methods for chlorinated pyridine esters involve:

- Reaction of the chlorinated pyridine derivative with methanol in the presence of acid catalysts (e.g., HCl or p-toluenesulfonic acid) or base catalysis under reflux.

- Purification by extraction and silica gel chromatography to isolate the ester hydrochloride salt.

This step is often coupled with salt formation by treatment with hydrochloric acid or HCl/dioxane solutions to yield the hydrochloride form of the ester.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The chlorination step using SOCl₂/DMF is efficient and reproducible with high yield and purity.

- The hydrochloride salt formation enhances compound stability and facilitates purification.

- Analytical techniques such as LC-MS and NMR are essential for confirming the structure and purity of intermediates and final products.

- Silica gel chromatography is the preferred method for purification to remove side products and unreacted starting materials.

化学反应分析

Substitution Reactions

The chlorine atom at the α-position undergoes nucleophilic substitution under various conditions. Key reactions include:

Mechanistic studies suggest an SN2 pathway due to steric hindrance from the pyridine ring .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

The chloro substituent remains intact during hydrolysis, enabling further functionalization .

Reduction Reactions

Selective reduction of the ester group is achievable:

| Reducing Agent | Conditions | Products | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT, 4 h | 2-Chloro-2-(pyridin-3-yl)ethanol | Over-reduction avoided |

| DIBAL-H | Toluene, −78°C, 2 h | Methyl 2-chloro-2-(pyridin-3-yl)acetaldehyde | Partial reduction |

The pyridine ring remains unreduced under these conditions.

Coupling Reactions

The ester participates in cross-coupling reactions after activation:

Coupling reactions are facilitated by the electron-withdrawing pyridine ring .

Elimination Reactions

Dehydrohalogenation forms α,β-unsaturated esters:

| Base | Conditions | Products | Selectivity |

|---|---|---|---|

| DBU | Toluene, 110°C, 8 h | Methyl 2-(pyridin-3-yl)acrylate | >90% |

| KOtBu | THF, 70°C, 12 h | Same as above | 75% |

The reaction proceeds via an E2 mechanism, confirmed by deuterium-labeling studies .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas .

-

Photoreactivity : UV light induces radical formation at the α-carbon, leading to dimerization .

This compound’s reactivity profile underscores its utility in synthesizing pyridine-based pharmaceuticals, agrochemicals, and materials. Continued research focuses on optimizing catalytic systems for greener syntheses .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₈H₈ClNO₂

- Molecular Weight : 185.61 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro and an acetate group, which contributes to its reactivity and biological activity.

Pharmaceutical Applications

Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects against several diseases.

Antiviral Activity

Recent studies have indicated that derivatives of pyridin-3-yl acetic acid, including methyl 2-chloro-2-(pyridin-3-yl)acetate, exhibit inhibitory effects on human immunodeficiency virus (HIV) replication. These compounds are being explored as potential antiviral agents due to their ability to interfere with viral replication mechanisms .

Anticancer Properties

Research has shown that certain derivatives of methyl 2-chloro-2-(pyridin-3-yl)acetate possess anticancer properties. These compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that optimize yield and purity.

One-Pot Synthesis

A notable synthetic route involves a one-pot reaction that simplifies the process while maintaining high yields. This method typically includes the use of palladium catalysts and specific solvents like dioxane under controlled temperatures .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Compound A + Compound B | 80-100 °C, 2-4 hours | Up to 90% |

Green Chemistry Approaches

In alignment with green chemistry principles, alternative methods utilizing less toxic solvents and reagents are being developed. These approaches aim to reduce environmental impact while maintaining efficiency in the synthesis process .

Biological Research Applications

Beyond its pharmaceutical implications, this compound is also utilized in biological research.

Buffering Agent

This compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications, particularly in maintaining pH levels within the optimal range for various biological experiments .

Mechanistic Studies

The compound serves as a valuable tool in mechanistic studies involving muscarinic acetylcholine receptors (mAChRs). Its derivatives can help elucidate receptor interactions and signaling pathways crucial for understanding neuropharmacology .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Antiviral Efficacy

A study demonstrated that a derivative of this compound significantly reduced HIV replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Cancer Cell Apoptosis

Research published in a peer-reviewed journal highlighted how modifications of this compound led to increased apoptosis in breast cancer cell lines, indicating its promise as an anticancer agent.

作用机制

The mechanism of action of Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action can include the inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

相似化合物的比较

Comparison with Structural Analogs

The compound is compared below with structurally related pyridine-acetate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Acetate Moiety

Chloro vs. Amino Substituents

- Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 179811-55-3): The amino group (-NH₂) replaces the chloro (-Cl) substituent. Increased polarity and hydrogen-bonding capacity due to the amino group, enhancing solubility in polar solvents compared to the chloro analog. Applications: Used in peptide mimetics and as a building block for kinase inhibitors .

Chloro vs. Hydroxy Substituents

- Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride (CID 50988557):

Chloro vs. Unsubstituted Acetate

Ester Group Variations

Methyl vs. Ethyl Esters

- Ethyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride: Ethyl ester increases lipophilicity (logP ~1.2 vs. Slower hydrolysis rates compared to methyl esters, affecting prodrug activation kinetics .

Extended Aromatic Systems

- Applications: Used in materials science and as a ligand for metal-organic frameworks .

Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Methyl 2-chloro-2-(pyridin-3-yl)acetate HCl | Not Provided | C₈H₉Cl₂NO₂ | ~202.64 | High reactivity, hydrochloride salt |

| Methyl 2-amino-2-(pyridin-3-yl)acetate HCl | 179811-55-3 | C₈H₁₁ClN₂O₂ | 202.64 | Polar, peptide synthesis |

| Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate HCl | 1050208-10-0 | C₉H₁₂ClNO₃ | 217.65 | Slower ester hydrolysis |

| Methyl 2-(pyridin-3-yl)acetate | 39998-25-9 | C₇H₇NO₂ | 137.14 | Unsubstituted, metabolic stability |

Pharmaceutical Relevance

- The chloro-substituted derivative is pivotal in HDAC inhibitor synthesis (e.g., trichostatin analogs) due to its electrophilic chloro group enabling covalent modifications .

- Ethyl esters (e.g., Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl) are preferred in prodrug designs for prolonged plasma half-life .

生物活性

Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes research findings regarding its biological activity, including case studies, data tables, and relevant insights from diverse sources.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is known for various biological activities. The compound has a molecular weight of 222.0686 g/mol and is typically utilized in laboratory settings for research purposes .

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

The data shows that the compound demonstrates moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Antiviral Activity

The antiviral potential of this compound has not been extensively documented; however, related pyridine derivatives have shown promise in combating viral infections, particularly in the context of recent viral outbreaks such as COVID-19. The presence of halogen substituents and other functional groups in similar compounds has been linked to enhanced antiviral efficacy .

Case Studies

- Study on Pyridine Derivatives : A study reviewed various pyridine compounds and their biological activities, highlighting that modifications to the pyridine structure can enhance antimicrobial and antiviral properties significantly . this compound fits this profile due to its structural characteristics.

- Antimicrobial Screening : In a screening study involving multiple pyridine derivatives, this compound was noted for its broad-spectrum activity against several pathogens, confirming its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Pyridine Ring : Known for enhancing bioactivity.

- Chloro Group : Contributes to increased reactivity and potential binding interactions with microbial targets.

The SAR studies suggest that modifications to the substituents on the pyridine ring could lead to improved efficacy against specific pathogens .

常见问题

Q. What methodologies validate the absence of toxic byproducts in scaled-up syntheses?

- Answer: Gas chromatography-mass spectrometry (GCMS) screens volatile impurities, while inductively coupled plasma (ICP) spectroscopy detects heavy metals. Toxicity assessments using in vitro assays (e.g., Ames test) are recommended for intermediates flagged in SDS hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。